4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives
Preparation Methods
The synthesis of 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the thiazolo[3,2-b][1,2,4]triazole core . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-b][1,2,4]triazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as those with different substituents on the phenyl rings. These compounds share similar core structures but differ in their specific functional groups, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C20H14FN3O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H14FN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10- |
InChI Key |
SUYDVQKSYOYRGV-YVLHZVERSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
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